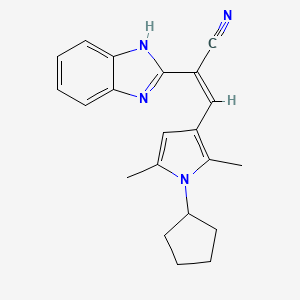
2-(4-fluorophenoxy)-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N,N-dimethylpropanamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory and neuroprotective effects.
Mécanisme D'action
2-(4-fluorophenoxy)-N,N-dimethylpropanamide exerts its effects by modulating the S1P receptor, which is involved in various cellular processes, including cell survival, migration, and differentiation. 2-(4-fluorophenoxy)-N,N-dimethylpropanamide binds to the S1P receptor and induces its internalization, resulting in the sequestration of lymphocytes in the lymph nodes and spleen. This leads to a reduction in the number of circulating lymphocytes, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the reduction of inflammation, the promotion of neuroprotection, and the induction of apoptosis in cancer cells. 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has also been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenoxy)-N,N-dimethylpropanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for 2-(4-fluorophenoxy)-N,N-dimethylpropanamide research, including the development of new formulations and delivery methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. 2-(4-fluorophenoxy)-N,N-dimethylpropanamide may also have potential applications in regenerative medicine, as it has been shown to promote neural stem cell proliferation and differentiation. Further studies are needed to fully understand the potential of 2-(4-fluorophenoxy)-N,N-dimethylpropanamide as a therapeutic agent.
Méthodes De Synthèse
2-(4-fluorophenoxy)-N,N-dimethylpropanamide is synthesized from 2-bromo-4-fluorobenzene and N,N-dimethylpropanamide in a multistep reaction. The first step involves the reaction of 2-bromo-4-fluorobenzene with magnesium to form a Grignard reagent, which is then reacted with N,N-dimethylpropanamide to form the intermediate product. The intermediate product is then reacted with phosphorus oxychloride to form the final product, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide.
Applications De Recherche Scientifique
2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, autoimmune diseases, cancer, and transplantation. In multiple sclerosis, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to reduce the frequency and severity of relapses and delay disability progression. In autoimmune diseases, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to reduce inflammation and improve disease symptoms. In cancer, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to have antiproliferative and proapoptotic effects on cancer cells. In transplantation, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to prevent graft rejection and improve graft survival.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-8(11(14)13(2)3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHBXBFZBCYTPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B5395580.png)
![methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B5395587.png)
![4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5395600.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5395601.png)
![3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5395607.png)
![N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5395624.png)
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5395632.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5395641.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5395648.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5395651.png)

![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxamide](/img/structure/B5395657.png)